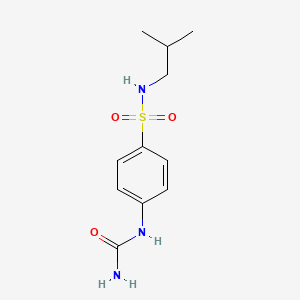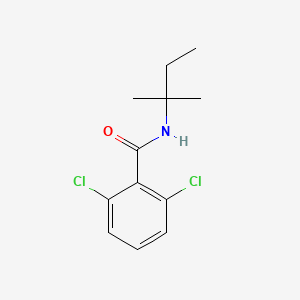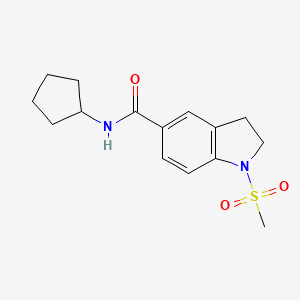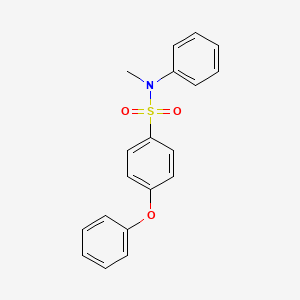![molecular formula C15H20ClNO B5878219 N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide](/img/structure/B5878219.png)
N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group attached to a methyl group, which is further connected to a cyclopentylpropanamide moiety
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopentylpropanamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide can be compared with other similar compounds, such as:
N-[(4-bromophenyl)methyl]-3-cyclopentylpropanamide: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
N-[(4-fluorophenyl)methyl]-3-cyclopentylpropanamide: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.
N-[(4-methylphenyl)methyl]-3-cyclopentylpropanamide: The methyl group may affect the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-14-8-5-13(6-9-14)11-17-15(18)10-7-12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEZKBYJOJDSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-CHLOROPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE](/img/structure/B5878142.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)
![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)



![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)

![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)

![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![(2E)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5878258.png)
